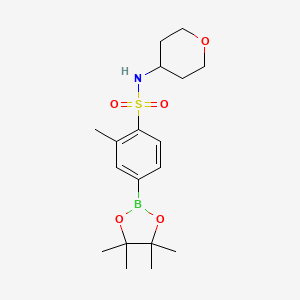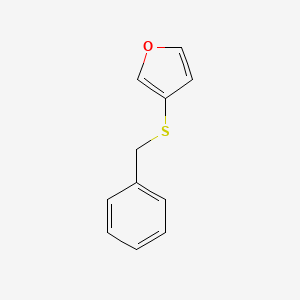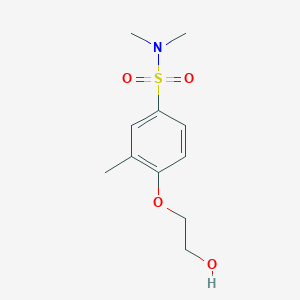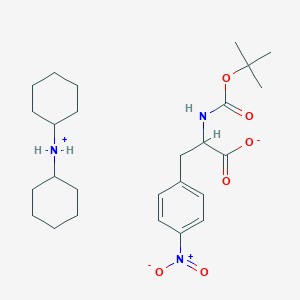
Boc-4-nitro-L-phenylalanine dicyclohexylammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-4-nitro-L-phenylalanine dicyclohexylammonium salt is a chemical compound with the molecular formula C14H18N2O6·C12H23N and a molecular weight of 491.6 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is known for its role in peptide synthesis and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-4-nitro-L-phenylalanine dicyclohexylammonium salt typically involves the protection of the amino group of 4-nitro-L-phenylalanine with a tert-butyloxycarbonyl (Boc) group. The reaction conditions often include the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and N-hydroxysuccinimide (NHS) to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. These methods often involve automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-4-nitro-L-phenylalanine dicyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Common reagents include trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Oxidation: Formation of 4-amino-L-phenylalanine derivatives.
Reduction: Formation of 4-amino-L-phenylalanine.
Substitution: Formation of free amine derivatives.
Scientific Research Applications
Boc-4-nitro-L-phenylalanine dicyclohexylammonium salt is widely used in scientific research, particularly in the fields of:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Utilized in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, although not used clinically.
Industry: Employed in the production of specialized biochemical reagents.
Mechanism of Action
The mechanism of action of Boc-4-nitro-L-phenylalanine dicyclohexylammonium salt involves its role as a protected amino acid derivative. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical reactions, such as forming peptide bonds. The nitro group can also undergo reduction to form an amine, which can further interact with other molecules .
Comparison with Similar Compounds
Similar Compounds
Boc-N-methyl-4-nitro-L-phenylalanine dicyclohexylammonium salt: Similar in structure but contains a methyl group on the nitrogen atom.
Boc-4-nitro-L-phenylalanine: Lacks the dicyclohexylammonium salt component.
Uniqueness
Boc-4-nitro-L-phenylalanine dicyclohexylammonium salt is unique due to its specific combination of the Boc-protected amino acid and the dicyclohexylammonium salt. This combination provides stability and solubility advantages, making it particularly useful in peptide synthesis and other biochemical applications .
Properties
Molecular Formula |
C26H41N3O6 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
dicyclohexylazanium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate |
InChI |
InChI=1S/C14H18N2O6.C12H23N/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18);11-13H,1-10H2 |
InChI Key |
LVBPPXVRTJXZEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[carbamoyl(methyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B13722628.png)
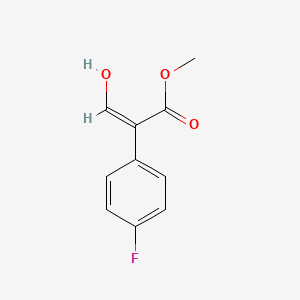

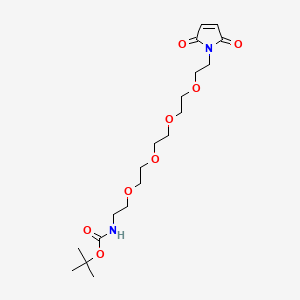
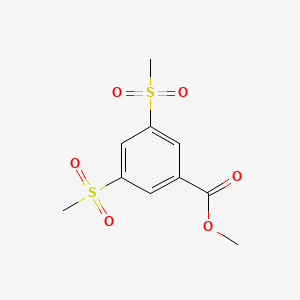
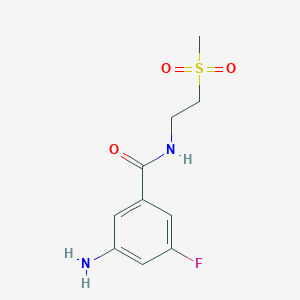
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13722681.png)
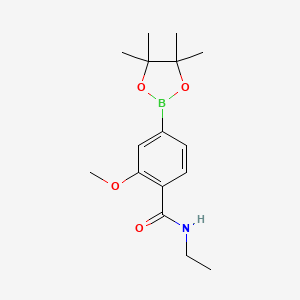
![2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone](/img/structure/B13722685.png)

![[3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)
